molecular formula C13H13Cl2N3O2S B569345 2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine CAS No. 761440-16-8

2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine

Cat. No.: B569345
CAS No.: 761440-16-8
M. Wt: 346.226
InChI Key: WWVLDJAVSQZSKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine typically involves the alkylation and chlorination of 4-aminobenzoic acid . The specific steps include:

    Alkylation: 4-aminobenzoic acid is alkylated using isopropylsulfonyl chloride under basic conditions.

    Chlorination: The resulting product is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atoms at the 2 and 5 positions of the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine yields a corresponding amine derivative, while oxidation with m-CPBA forms a sulfone .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine involves a multi-step process that includes nucleophilic substitution reactions and oxidation. The method typically employs starting materials such as 2-aminothiophenol, bromoisopropane, and 2,4,5-trichloropyrimidine under alkaline conditions. The overall reaction is characterized by high yields and relative simplicity compared to other synthetic routes .

Key Reaction Steps:

  • Nucleophilic Substitution: 2-Aminothiophenol reacts with bromoisopropane.
  • Formation of Pyrimidine: The intermediate undergoes further reaction with 2,4,5-trichloropyrimidine.
  • Oxidation: Sodium tungstate is used as a catalyst in the oxidation step to yield the final product.

Biological Activities

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of certain kinases involved in cancer progression.

Anticancer Activity

The compound has been studied for its potential as an anticancer agent, specifically targeting Anaplastic Lymphoma Kinase (ALK). It is noted for its effectiveness in treating ALK-positive metastatic non-small cell lung cancer (NSCLC), especially in patients who have shown resistance to other therapies like crizotinib .

Case Study:

  • Patient Response: In clinical trials, patients treated with formulations containing this compound demonstrated improved outcomes compared to traditional therapies. The compound's ability to inhibit ALK has been linked to reduced tumor growth and improved patient survival rates.

Therapeutic Applications

The primary therapeutic application of this compound lies in oncology. Its role as a targeted therapy for specific cancer types positions it as a valuable addition to the arsenal of anticancer drugs.

Potential Uses:

  • Treatment of ALK-positive NSCLC.
  • Development of combination therapies with existing chemotherapeutic agents to enhance efficacy and reduce resistance.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific combination of chlorine and isopropylsulfonyl groups, which confer unique reactivity and biological activity . This makes it a valuable compound in both research and industrial applications.

Biological Activity

2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine is a synthetic compound with notable biological activity, particularly in the realm of cancer research. This compound is identified as a potential anaplastic lymphoma kinase (ALK) inhibitor, which has implications for the treatment of various cancers. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
CAS Number 761440-16-8
Molecular Formula C13H13Cl2N3O2S
Molecular Weight 346.23 g/mol
Melting Point 151°C
Purity ≥97.0% (HPLC)

The primary mechanism through which this compound exerts its biological effects is by inhibiting ALK, a receptor tyrosine kinase implicated in several malignancies. Inhibition of ALK leads to reduced cell proliferation and survival in cancer cells that are dependent on this pathway.

Biological Activity

Research has demonstrated several biological activities associated with this compound:

  • Antitumor Activity : Studies indicate that this compound shows significant antitumor effects in vitro and in vivo, particularly against ALK-positive tumors. The inhibition of ALK results in decreased tumor growth and increased apoptosis in cancer cells .
  • Anti-inflammatory Effects : Similar compounds within its class have shown anti-inflammatory properties, suggesting potential for broader therapeutic applications beyond oncology. For instance, some derivatives have been noted to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-1beta .
  • Cell Cycle Arrest : Research indicates that treatment with this compound can lead to cell cycle arrest at the G1/S phase, which is critical for preventing the proliferation of cancer cells .

Case Studies and Research Findings

Several studies have highlighted the efficacy and potential applications of this compound:

  • In Vitro Studies : In laboratory settings, this compound has been tested against various cancer cell lines, showing IC50 values indicative of potent activity against ALK-dependent cancers .
  • In Vivo Efficacy : Animal models treated with the compound demonstrated significant tumor regression compared to control groups. These studies support its potential as a therapeutic agent for patients with ALK-positive tumors .
  • Comparative Analysis : When compared to other known ALK inhibitors, this compound exhibited favorable pharmacokinetic properties and stability, making it a candidate for further development .

Properties

IUPAC Name

2,5-dichloro-N-(2-propan-2-ylsulfonylphenyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2N3O2S/c1-8(2)21(19,20)11-6-4-3-5-10(11)17-12-9(14)7-16-13(15)18-12/h3-8H,1-2H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVLDJAVSQZSKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30732887
Record name 2,5-Dichloro-N-[2-(propane-2-sulfonyl)phenyl]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30732887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

761440-16-8
Record name 2,5-Dichloro-N-[2-(propane-2-sulfonyl)phenyl]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30732887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dichloro-N-[2-[(1-methylethyl)sulfonyl]phenyl]-4-pyrimidinamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 1-Amino-2-(isopropylsulphonyl)benzene (0.955 g, 4.80 mmol) in 2 mL of DMF at 0° C. was added NaH (60% in oil, 0.349 g, 8.72 mmol) in one portion. After stirring for 20 min, 2,4,5-trichloropyrimidine was added. The mixture was stirred at 0° C. for 30 minutes, and then at room temperature for 2 h. After quenching with saturated ammonium chloride solution, the mixture was poured in water and ethyl acetate mixture. Yellow suspension was filtered as final product (0.3 g, 20% yield). MS/ES+: m/z=346.
Quantity
0.955 g
Type
reactant
Reaction Step One
Name
Quantity
0.349 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
20%

Synthesis routes and methods II

Procedure details

To a mixture of 2-(isopropylsulfonyl)aniline (B-3) (32 g, 0.16 mol) in DMF (300 mL) at 0° C., was added NaH (13 g, 0.32 mol). After stirred at 0° C. for 0.5 h, 2,4,5-trichloropyrimidine (35 g, 0.13 mol) was dropwised to the mixture at 0° C. The solution was stirred for 12 h at RT, then poured into water, extracted with EtOAc, washed with water, brine, dried and concentrated. The residue was purified by column chromatography on silica gel eluting with hexanes/EtOAc (10:1 to 5:1) to give the title compound (B) as a yellow solid. MS-ESI (m/z): 346 (M+1)+.
Quantity
32 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
35 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Customer
Q & A

Q1: What is the significance of 2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine in the synthesis of Ceritinib?

A1: this compound (compound 3) serves as a key building block in the synthesis of Ceritinib dihydrochloride (compound 4) []. The research highlights a novel preparation method where compound 3 is coupled with another molecule (compound 1-dihydrochloride) to produce Ceritinib dihydrochloride. The high purity of compound 3 (≥ 99.5%) contributes to the overall high purity of the final Ceritinib product [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.